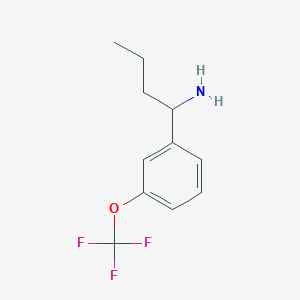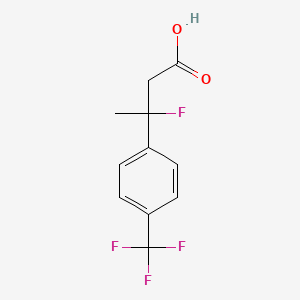
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid: is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The incorporation of fluorine atoms into the molecular structure significantly influences its chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: The 4-(trifluoromethyl)phenylboronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable fluoroalkyl halide under palladium catalysis.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), leading to various biological effects.
相似化合物的比较
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its boronic acid moiety.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure with a benzoic acid moiety instead of butanoic acid.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: Contains a similar fluorinated phenyl group but with additional functional groups.
Uniqueness: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to its specific combination of fluorine atoms and the butanoic acid moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
3-fluoro-3-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-2-4-8(5-3-7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI 键 |
LCJKMOBXKCPWHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
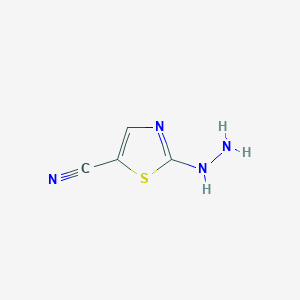
![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)
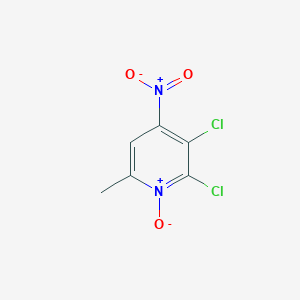
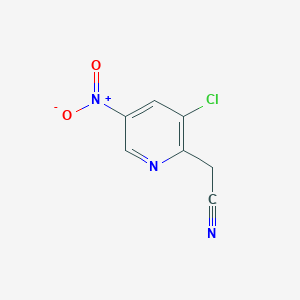
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
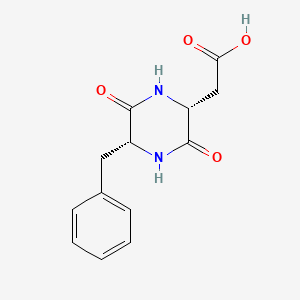
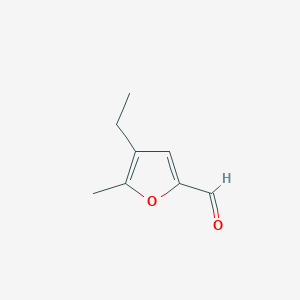
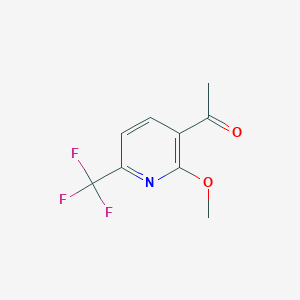
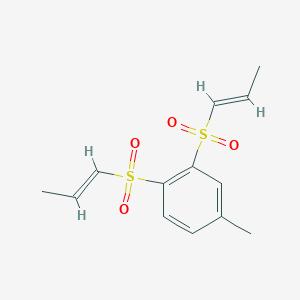
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
